Synthetic Yield Comparison: 6-Bromo Derivative Exhibits Well-Defined Synthesis with 84.6% Yield
The synthesis of 6-Bromo-1,2,4-triazine-3,5-diamine via oxidation of 3-amino-6-bromo-1,2,4-triazine with KMnO4 in liquid ammonia proceeds with a reported yield of 84.6% . This synthetic accessibility provides a reproducible benchmark for procurement and in-house synthesis planning. For comparison, the 6-chloro analog (CAS 1799938-30-9) is primarily documented via thiomethylate displacement routes intended for herbicidal triazines rather than as a purified intermediate, and no standardized yield data for the isolated diamine product is readily available in the primary literature [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 84.6% yield |
| Comparator Or Baseline | 6-Chloro-1,2,4-triazine-3,5-diamine: No standardized isolated yield data available |
| Quantified Difference | Target compound has defined, reproducible yield benchmark; comparator lacks comparable published data |
| Conditions | Oxidation of 3-amino-6-bromo-1,2,4-triazine with 0.15 mol KMnO4 in 200 mL liquid NH3 at -30°C for 1 hour |
Why This Matters
A defined, reproducible synthetic yield reduces procurement uncertainty and facilitates cost modeling for multi-step syntheses, whereas the 6-chloro analog lacks comparable process data.
- [1] ROUSSEL UCLAF, FR. US Patent 3,790,570. Substituted Diamino-s-triazines. Alkali metal thiomethylate reaction with 6-chloro triazine compounds. View Source
